Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate
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Overview
Description
Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate is a chemical compound with the molecular formula C11H14NNaO2 and a molecular weight of 215.23 g/mol . It is a sodium salt derivative of a pyridine compound, characterized by the presence of a pyridine ring substituted with a 2-methylpropyl group and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate typically involves the reaction of 2-methylpropylpyridine with acetic acid in the presence of a sodium base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-[3-(2-methylpropyl)pyridin-3-yl]acetate: Similar structure but with the acetate group at a different position on the pyridine ring.
Sodium 2-[3-(2-methylpropyl)pyridin-5-yl]acetate: Another positional isomer with the acetate group at the 5-position.
Sodium 2-[3-(2-methylpropyl)pyridin-2-yl]acetate: Positional isomer with the acetate group at the 2-position.
Uniqueness
Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the acetate group can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
sodium;2-[3-(2-methylpropyl)pyridin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.Na/c1-8(2)5-10-7-12-4-3-9(10)6-11(13)14;/h3-4,7-8H,5-6H2,1-2H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSSPUZTTDHNSK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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